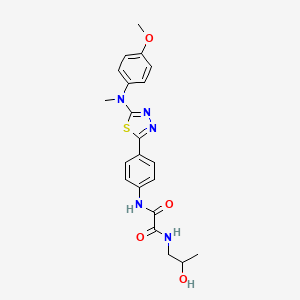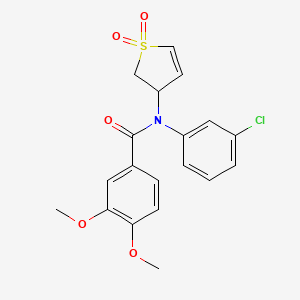
4-Fluoro-1-isobutoxy-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
Fluorinated nitrobenzenes serve as key intermediates in the synthesis of complex organic molecules due to their reactivity. For instance, compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields, showcasing the potential for creating fluorinated aromatic compounds with specific functional groups that can further undergo chemical transformations (Sweeney, McArdle, & Aldabbagh, 2018). This example illustrates the broad synthetic utility of fluorinated nitrobenzenes in organic chemistry, suggesting that 4-Fluoro-1-isobutoxy-2-nitrobenzene could be similarly utilized in the synthesis of novel materials or pharmaceuticals.
Electronic Properties and Molecular Ordering
The presence of fluorine and nitro groups significantly impacts the electronic properties of benzene derivatives, affecting their molecular ordering and phase behavior. Studies on smectogenic compounds, including fluorinated nitrobenzenes, highlight the influence of these substituents on intermolecular interactions and molecular dynamics, guided by quantum mechanics and computational simulations (Ojha, 2005). Such insights are crucial for designing materials with specific optical or electronic characteristics, indicating potential research applications for 4-Fluoro-1-isobutoxy-2-nitrobenzene in materials science.
Environmental and Analytical Chemistry
Derivatives of fluoronitrobenzenes are often studied for their environmental impact and analytical detection. The sensitivity of methods for detecting semi-volatile compounds like nitrobenzenes in water using solid-phase microextraction highlights the relevance of understanding the chemical behavior and environmental fate of such compounds (Horng & Huang, 1994). Research on 4-Fluoro-1-isobutoxy-2-nitrobenzene could extend into environmental monitoring and the development of sensitive detection methods for pollutants.
特性
IUPAC Name |
4-fluoro-1-(2-methylpropoxy)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFUJWGXUCLYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1-isobutoxy-2-nitrobenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813157.png)




![1-[(3,4-Diethoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2813164.png)
![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)

![Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813170.png)
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)

